molecular formula C28H32N2O11 B15354662 Benazeprilat Acyl-b-D-glucuronide

Benazeprilat Acyl-b-D-glucuronide

Cat. No.: B15354662
M. Wt: 572.6 g/mol
InChI Key: OJAPCMFSNNRWFW-PGOUHZBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benazeprilat Acyl-b-D-glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the conjugation of benazepril with glucuronic acid, which enhances its solubility and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benazeprilat Acyl-b-D-glucuronide is synthesized through the reaction of benazepril with glucuronic acid in the presence of a suitable catalyst, typically under mild acidic conditions. The reaction involves the formation of an ester bond between the carboxyl group of glucuronic acid and the hydroxyl group of benazepril.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process involves the use of biocatalysts or chemical catalysts to facilitate the conjugation reaction.

Chemical Reactions Analysis

Types of Reactions: Benazeprilat Acyl-b-D-glucuronide primarily undergoes hydrolysis reactions, where it is converted back to benazepril and glucuronic acid in the presence of esterases.

Common Reagents and Conditions:

  • Hydrolysis: Esterases or acidic conditions are used to cleave the ester bond.

  • Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Major Products Formed:

  • Benazepril: The active ACE inhibitor.

  • Glucuronic Acid: A natural metabolite involved in detoxification.

Scientific Research Applications

Benazeprilat Acyl-b-D-glucuronide is extensively used in scientific research due to its role as a metabolite of benazepril. It is used in pharmacokinetic studies to understand the metabolism and excretion of benazepril. Additionally, it serves as a reference standard in analytical methods for detecting benazepril in biological samples.

Mechanism of Action

The mechanism of action of Benazeprilat Acyl-b-D-glucuronide involves its conversion to benazepril, which then inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart.

Molecular Targets and Pathways:

  • ACE Inhibition: The primary target is the angiotensin-converting enzyme.

  • Renin-Angiotensin-Aldosterone System (RAAS): The pathway involved in blood pressure regulation.

Comparison with Similar Compounds

  • Enalaprilat Acyl-b-D-glucuronide

  • Lisinoprilat Acyl-b-D-glucuronide

  • Ramiprilat Acyl-b-D-glucuronide

Properties

Molecular Formula

C28H32N2O11

Molecular Weight

572.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39)/t17-,18-,21-,22-,23+,24-,28+/m0/s1

InChI Key

OJAPCMFSNNRWFW-PGOUHZBBSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.